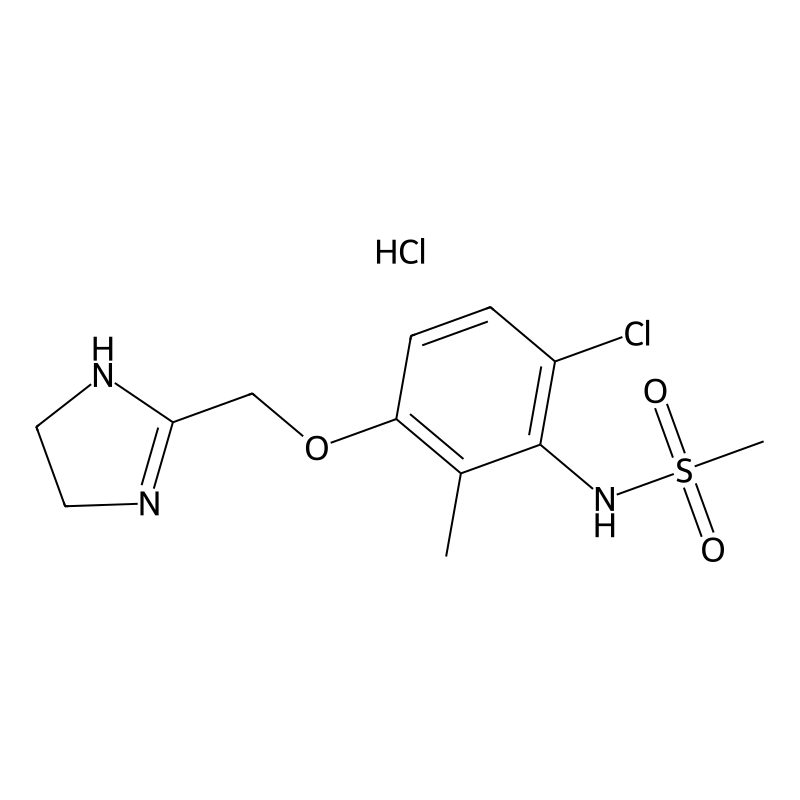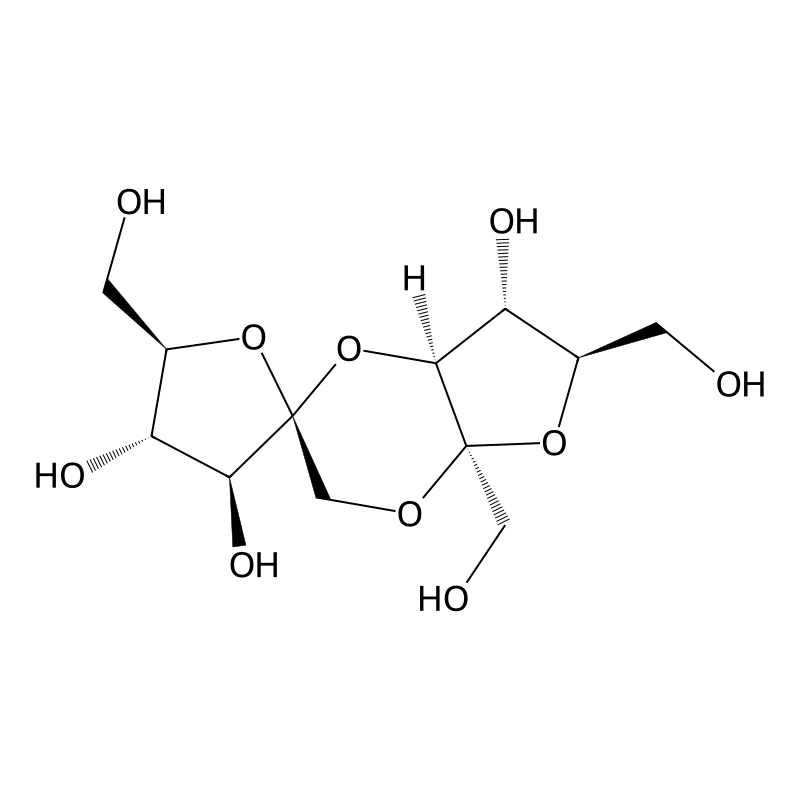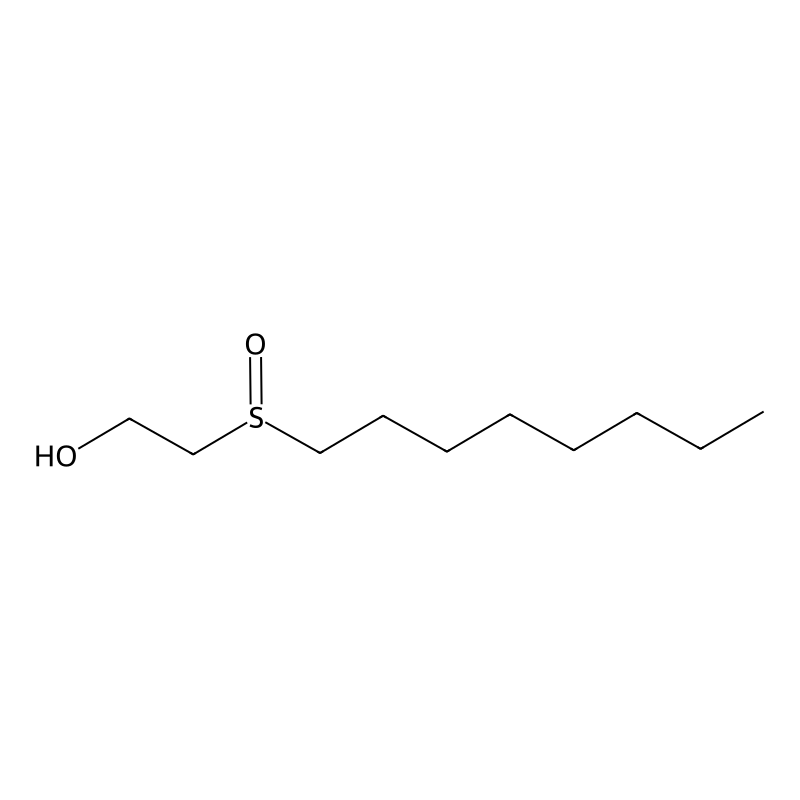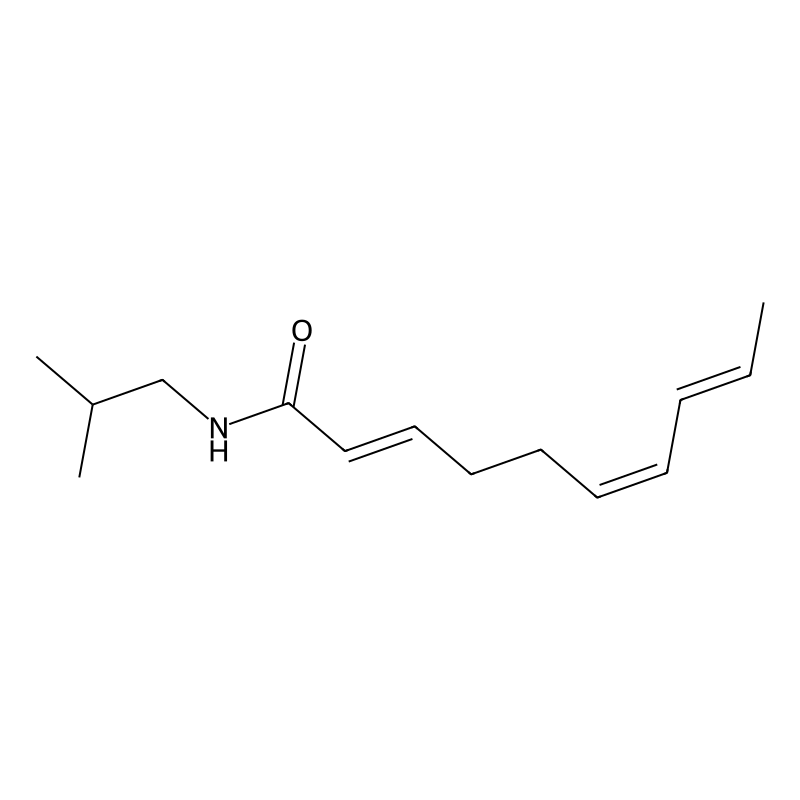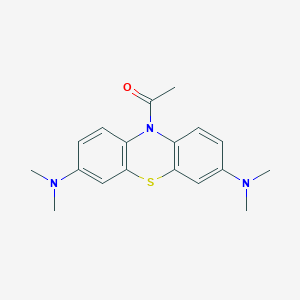5,10-dioxatricyclo[7.1.0.04,6]decane
![5,10-dioxatricyclo[7.1.0.04,6]decane](/img/structure-2d/800/S1899394.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Synthesis
The epoxide rings in 1,2:5,6-Diepoxycyclooctane can be readily opened by nucleophiles, making it a valuable intermediate for the synthesis of complex organic molecules. Researchers can utilize this reactivity to create new carbon-carbon bonds and introduce functional groups into organic scaffolds [].
Polymer Chemistry
1,2:5,6-Diepoxycyclooctane can be used as a comonomer in the synthesis of polyepoxides. These polymers possess unique properties such as good adhesion, chemical resistance, and flame retardancy, making them attractive materials for various applications [].
Material Science
The ability of 1,2:5,6-Diepoxycyclooctane to undergo crosslinking reactions makes it a potential candidate for the development of new resins, adhesives, and coatings. The crosslinking process creates a highly networked structure, leading to improved mechanical strength and thermal stability of the materials [].
Bioconjugation
The epoxide groups in 1,2:5,6-Diepoxycyclooctane can be used to attach biomolecules like carbohydrates, proteins, and drugs to various substrates. This bioconjugation strategy is useful for creating targeted drug delivery systems, immobilizing enzymes for biocatalysis, and developing biosensors [].
5,10-Dioxatricyclo[7.1.0.04,6]decane is a bicyclic compound characterized by its molecular formula C10H16O2 and a molecular weight of approximately 168.23 g/mol . The compound features two oxygen atoms integrated into its structure, which contributes to its unique chemical properties. It has been identified as having mixed stereochemistry with no defined stereocenters .
Synthesis of 5,10-dioxatricyclo[7.1.0.04,6]decane can be achieved through several methods:
- Peracetic Acid Reaction: This method involves the reaction of trans-cyclooctenes with peracetic acid under controlled conditions to yield the desired compound with a good yield of approximately 70% .
- Diels-Alder Reactions: Given its bicyclic nature, Diels-Alder reactions may also be applicable for synthesizing derivatives or related compounds.
The applications of 5,10-dioxatricyclo[7.1.0.04,6]decane are diverse:
- Chemical Intermediates: It can serve as an intermediate in organic synthesis.
- Material Science: The compound may have potential uses in developing new materials due to its unique structural properties.
- Pharmaceuticals: Further research could unveil its utility in drug development.
5,10-Dioxatricyclo[7.1.0.04,6]decane shares structural characteristics with several other compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane | C10H16O2 | Methyl groups at positions 1 and 6 |
| Cyclooctadiene | C8H12 | A simpler structure without oxygen atoms |
| Dihydroxy derivatives (e.g., cyclooctanediol) | C8H14O2 | Hydroxyl groups contributing to different reactivity |
Uniqueness
The uniqueness of 5,10-dioxatricyclo[7.1.0.04,6]decane lies in its dual oxygen incorporation within a bicyclic framework that provides distinct reactivity profiles compared to simpler hydrocarbons like cyclooctadiene or hydroxylated versions.
Physical Constants
Molecular Weight and Formula
5,10-dioxatricyclo[7.1.0.04,6]decane exhibits a molecular formula of C₈H₁₂O₂ with a molecular weight of 140.18 g/mol [1] [2] [3] [4] [5]. The compound possesses a monoisotopic mass of 140.083730 g/mol [1], which reflects the precise mass contribution of the most abundant isotopes. The compound is catalogued under multiple CAS registry numbers, including 286-75-9, 27035-39-8, and 29077-85-8 [1] [3] [6], indicating its recognition across various chemical databases and regulatory systems.
The structural identity is definitively characterized by its InChI identifier: InChI=1S/C8H12O2/c1-2-6-8(10-6)4-3-7-5(1)9-7/h5-8H,1-4H2 [1] [6] and corresponding InChI Key: USGYMDAUQBQWFU-UHFFFAOYSA-N [1] [6]. The canonical SMILES representation C1CC2C(O2)CCC3C1O3 [1] [6] provides a concise description of the tricyclic framework featuring two epoxide rings integrated into an eight-membered carbocyclic system.
Melting and Boiling Points
The melting point of 5,10-dioxatricyclo[7.1.0.04,6]decane has not been definitively established in the available literature [7] [8] [9]. Safety data sheets and commercial suppliers consistently report "no data available" for this thermal property [7] [8] [9], suggesting either that systematic measurements have not been conducted or that the compound may exist as a low-melting solid or liquid at ambient conditions [10] [11].
The boiling point exhibits significant variation depending on atmospheric pressure conditions. Under reduced pressure, the compound boils at 70°C at 0.04 mmHg [9] [12] [10] [11], while extrapolation to standard atmospheric pressure yields an estimated boiling point of 313.9°C at 760 mmHg [9]. This substantial difference demonstrates the compound's volatility under vacuum conditions, which has practical implications for purification and handling procedures [13].
Spectroscopic Characteristics
Nuclear Magnetic Resonance Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) analysis of 5,10-dioxatricyclo[7.1.0.04,6]decane in deuterated chloroform (CDCl₃) at 400 MHz reveals a characteristic pattern reflecting the compound's symmetrical structure [14] [12]. The spectrum displays epoxide protons as a multiplet at δ 3.05-2.95 ppm (4H) [14] [12], consistent with the chemical environment of protons attached to carbon atoms bearing epoxide functionalities. Methylene protons appear as complex multiplets at δ 2.04-1.82 ppm (8H) [14] [12], representing the aliphatic chain segments of the tricyclic framework.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy at 100 MHz in CDCl₃ demonstrates the structural symmetry through a simplified spectrum [14] [12]. The epoxide carbons resonate at δ 56.1 ppm [14] [12], positioned downfield due to the electronegative oxygen atoms and ring strain effects. Methylene carbons appear at δ 21.9 ppm [14] [12], reflecting the typical chemical shift range for aliphatic carbons in unstrained environments. The limited number of distinct carbon signals confirms the high degree of molecular symmetry [14] [12].
Infrared Spectroscopy Analysis
While specific infrared spectroscopic data for 5,10-dioxatricyclo[7.1.0.04,6]decane were not extensively detailed in the available literature, characteristic absorption bands for epoxide functionalities are expected in the fingerprint region. Epoxide groups typically exhibit C-O stretching vibrations around 1250-1050 cm⁻¹ and asymmetric ring breathing modes near 950-815 cm⁻¹ [15]. The methylene C-H stretching vibrations would appear in the 2950-2850 cm⁻¹ region, while C-H bending modes would be observed around 1450-1350 cm⁻¹ [15].
Mass Spectrometry Patterns
Mass spectrometric analysis reveals a molecular ion peak at m/z 141 (M + H⁺) with a relative intensity of 52% [12]. This protonated molecular ion serves as the base peak [12], indicating relatively stable ionization under typical electrospray or chemical ionization conditions. The fragmentation pattern is characterized by epoxide ring-opening reactions [12], which represent the primary decomposition pathways under mass spectrometric conditions. Loss of epoxide groups and subsequent ring-opening fragments dominate the fragmentation spectrum [12], providing diagnostic information for structural confirmation and quantitative analysis.
Solubility and Partition Coefficients
The water solubility of 5,10-dioxatricyclo[7.1.0.04,6]decane is limited, estimated at less than 1 g/L at 20°C. This low aqueous solubility results from the predominantly hydrophobic tricyclic framework, despite the presence of two oxygen atoms [11]. The compound demonstrates good solubility in organic solvents, particularly ethers, chlorinated solvents, and aromatic systems [17], making it compatible with most organic reaction media and extraction procedures.
The octanol-water partition coefficient (LogP) is estimated to range between 0.9-1.1 [18] [19], indicating moderate lipophilicity. This partition behavior suggests favorable distribution into lipophilic phases while maintaining sufficient polarity for interaction with polar functionalities. The polar surface area measures 25.06 Ų [18], reflecting the contribution of the two oxygen atoms to the overall polar character of the molecule.
Structural Stability and Conformation Analysis
The structural stability of 5,10-dioxatricyclo[7.1.0.04,6]decane is governed by the inherent ring strain associated with the tricyclic framework and dual epoxide functionalities [20]. Epoxide rings contribute significant strain energy, estimated at approximately 27-30 kcal/mol per epoxide ring [20], making the compound thermodynamically unstable relative to ring-opened products. However, the kinetic stability under ambient conditions allows for practical handling and storage when appropriate precautions are observed [11].
Conformational analysis indicates that the eight-membered carbocyclic ring adopts a flexible conformation to minimize steric interactions between the fused epoxide rings [21] [22]. Computational studies suggest that the most stable conformation involves a pseudo-boat or twisted-boat arrangement of the central eight-membered ring [21] [22], which optimizes the geometric requirements of the epoxide functionalities while minimizing torsional strain.
The thermal stability is limited by the lability of the epoxide rings, which undergo ring-opening reactions at elevated temperatures [23] [24]. Thermal decomposition typically initiates around 150-200°C, depending on the presence of catalytic species or nucleophilic reagents [23] [24]. The compound should be stored at 2-8°C to maintain structural integrity over extended periods [11].
